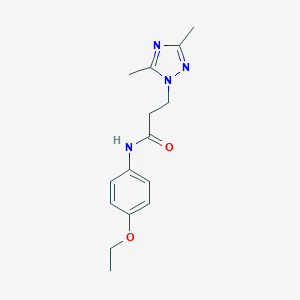

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-4-21-14-7-5-13(6-8-14)17-15(20)9-10-19-12(3)16-11(2)18-19/h5-8H,4,9-10H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBBLHDHQNXPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Chloro-Propanamide Intermediate

The most widely reported method involves a two-step process:

-

Formation of the chloro-propanamide intermediate :

-

Nucleophilic substitution with 3,5-dimethyl-1H-1,2,4-triazole :

Mechanistic Insights:

The substitution proceeds via an SN2 mechanism, where the triazole’s nitrogen acts as a nucleophile, displacing the chloride. The use of polar aprotic solvents like DMF enhances reaction efficiency by stabilizing transition states.

Microwave-Assisted One-Pot Synthesis

To address prolonged reaction times, microwave irradiation has been employed for accelerated synthesis:

-

Procedure :

-

Advantages :

Optimization Strategies for Industrial Scalability

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base combinations:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 120 | 6 | 65 |

| Acetonitrile | Triethylamine | 170 (microwave) | 0.42 | 85 |

| Ethanol | NaOH | 80 | 8 | 45 |

Key findings :

Purification Techniques

-

Column chromatography : Commonly used with silica gel and ethyl acetate/hexane (1:3) for lab-scale purification.

-

Recrystallization : Industrial-scale batches employ ethanol or ethyl acetate for crystallization, achieving >95% purity.

Comparative Analysis of Synthetic Pathways

Yield and Purity Trade-Offs

-

Stepwise synthesis :

-

Microwave-assisted synthesis :

Industrial Production Methods

Continuous Flow Reactor Systems

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share core structural features with the target molecule, differing in substituents on the triazole ring, propanamide chain, or aromatic group:

| Compound Name | Substituents (Triazole) | Substituents (Aromatic Group) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide (Target) | 3,5-dimethyl | 4-ethoxy | 294.35 | Balanced lipophilicity; potential for enhanced membrane permeability |

| 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide | 3,5-dimethyl | 4-methyl | 286.35 | 2-methyl substitution may reduce conformational flexibility |

| N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide | 3,5-dimethyl | 5-chloro, 2-methoxy | 308.76 | Electron-withdrawing Cl may enhance receptor binding in specific targets |

Substituent Effects on Physicochemical Properties

- Triazole Substituents : The 3,5-dimethyl groups on the triazole ring are conserved across analogs, contributing to steric stabilization and metabolic resistance .

- Aromatic Group Modifications: 4-Ethoxy (Target): Increases lipophilicity (logP ~2.1) compared to 4-methyl (logP ~1.8) or 2-methoxy (logP ~1.5), favoring passive diffusion across biological membranes .

- Propanamide Chain : The absence of a 2-methyl group (vs. ’s analog) may improve solubility in aqueous media due to reduced steric hindrance .

Biological Activity

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C13H16N4O

- Molecular Weight : 244.29 g/mol

- CAS Number : 942358-21-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : Recent studies indicate that derivatives of triazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for anti-inflammatory effects and pain management .

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging reactive oxygen species (ROS). This property suggests its utility in treating conditions associated with oxidative damage .

- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that the compound can enhance cell viability under inflammatory conditions while exhibiting low cytotoxicity at certain concentrations .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study on Anti-inflammatory Properties

A study conducted on triazole derivatives demonstrated that compounds similar to this compound exhibited a promising profile for COX inhibition. The study highlighted that these compounds could effectively reduce inflammation markers in vitro and enhance cellular responses against pro-inflammatory stimuli .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of triazole derivatives showed that they could significantly lower levels of reactive nitrogen species (RONS) in cell cultures subjected to oxidative stress. This suggests a protective role against cellular damage caused by free radicals .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide?

The synthesis typically involves multi-step reactions, including condensation of substituted triazole precursors with propanamide derivatives. Key steps include refluxing intermediates in absolute ethanol with catalytic glacial acetic acid to facilitate cyclization and amide bond formation . Reaction parameters such as temperature (80–100°C), solvent polarity, and reaction time (4–12 hours) must be optimized to maximize yield (reported up to 65–75%) and purity. Purification via column chromatography or recrystallization is often required .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., dimethyltriazole, ethoxyphenyl groups).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is typical for research-grade material).

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation.

- X-ray Crystallography: For resolving 3D conformation, though limited data exists for this specific compound .

Q. What are the solubility and stability profiles under laboratory conditions?

While solubility data is sparse, analogs with ethoxyphenyl and triazole moieties show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies suggest protection from moisture and light is critical; degradation under acidic/basic conditions is likely due to the labile amide bond .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

- Enzyme Inhibition Studies: Dose-response curves (IC50 determination) against kinases or proteases, leveraging the triazole’s metal-coordinating ability.

- Cellular Viability Assays: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Molecular Docking: Preliminary in silico screening against target proteins (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in SAR studies?

| Substituent | Observed Effect | Reference |

|---|---|---|

| 3,5-Dimethyltriazole | Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets | |

| 4-Ethoxyphenyl | Increases membrane permeability due to lipophilic ethoxy group | |

| Propanamide linker | Balances rigidity and flexibility, affecting binding kinetics | |

| Comparative studies with analogs (e.g., methoxy vs. ethoxy phenyl groups) reveal substituent-dependent selectivity . |

Q. What mechanistic insights explain its interaction with biological targets?

The triazole core acts as a hydrogen bond acceptor, while the ethoxyphenyl group facilitates hydrophobic interactions. For example, in kinase inhibition:

- Step 1: Triazole coordinates with Mg²⁺ in ATP-binding pockets.

- Step 2: Ethoxyphenyl occupies adjacent hydrophobic regions, stabilizing the inhibited enzyme conformation . Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify binding affinities.

Q. How can computational modeling guide the optimization of this compound?

- Molecular Dynamics (MD): Simulate ligand-protein interactions over time (e.g., RMSD analysis).

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic profiles (e.g., CYP450 metabolism risks) .

Q. How should contradictory data in biological assays be addressed?

- Case Example: Discrepancies in IC50 values across cell lines may arise from off-target effects or assay conditions (e.g., serum concentration).

- Resolution: Validate findings via orthogonal assays (e.g., Western blotting for target protein inhibition) and standardized protocols (fixed FBS%, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.